6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one
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Overview
Description
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is a chemical compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its unique structure, which includes a pyran-2-one ring substituted with heptyl and hexyl groups, as well as a hydroxyl group at the 4-position . This compound is also referred to as pseudopyronine B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran-2-one derivatives.
Scientific Research Applications
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Heptyl-4-hydroxypyran-2-one: Similar structure but lacks the hexyl group at the 3-position.
3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one: Similar structure but has an undecyl group instead of a heptyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Similar pyran-2-one ring but with different alkyl substitutions.
Uniqueness
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
420782-01-0 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-heptyl-3-hexyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3 |
InChI Key |
SJGBVXPXTMNDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
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